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1-(Piperazin-1-yl)isoquinoline
Overview
Description
1-(Piperazin-1-yl)isoquinoline is a heterocyclic compound with the molecular formula C13H15N3. It is characterized by the presence of both a piperazine ring and an isoquinoline ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperazin-1-yl)isoquinoline can be synthesized through several methods. One common approach involves the reaction of 1-chloroisoquinoline with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile and requires heating to reflux for an extended period .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperazin-1-yl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrogen atoms in the piperazine ring.
Oxidation and Reduction Reactions: It can be oxidized or reduced under appropriate conditions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an N-alkylated derivative of this compound.
Scientific Research Applications
Pharmaceutical Development
1-(Piperazin-1-yl)isoquinoline serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it valuable for developing treatments for conditions such as schizophrenia and depression. Research indicates that derivatives of this compound can enhance the efficacy of drugs by modifying their structure to improve receptor affinity and reduce side effects .
Case Study: Neuroprotective Agents
A study highlighted the synthesis of compounds based on this compound that exhibit neuroprotective properties. These compounds were tested for their ability to inhibit neurodegeneration in models of Parkinson's disease, showing promising results in enhancing dopaminergic neuron survival .
Anticancer Research
The compound has shown potential in anticancer research, where it is explored as a scaffold for developing novel anticancer agents. Its structural features allow for modifications that can enhance cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Activity
In one investigation, a series of isoquinoline derivatives were synthesized and tested for their cytotoxic effects against breast cancer cells. The results indicated that certain modifications to the piperazine moiety significantly increased the compounds' potency, suggesting a structure-activity relationship that could guide further drug design .
Material Science
In material science, this compound is being investigated for its properties in creating advanced materials, such as polymers and coatings. These materials can exhibit enhanced durability and performance characteristics, making them suitable for various industrial applications.
Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for aerospace and automotive industries .
Biochemical Studies
The unique structure of this compound allows it to be utilized as a probe in biochemical studies. It aids scientists in understanding complex biological processes at the molecular level, including enzyme interactions and receptor signaling pathways.
Case Study: Enzyme Inhibition
A study focused on the compound's role as an inhibitor of specific enzymes involved in metabolic pathways relevant to diabetes management. The findings indicated that derivatives could effectively modulate enzyme activity, providing insights into potential therapeutic strategies for managing type 2 diabetes .
Drug Design
In drug design, this compound acts as a versatile scaffold enabling researchers to explore various modifications to enhance drug efficacy and safety profiles. Its ability to form diverse derivatives makes it an attractive candidate for developing multi-target drugs.
Case Study: Multi-target Therapeutics
Recent research has emphasized the importance of multi-functional drugs targeting multiple pathways simultaneously to address complex diseases like cancer and neurodegenerative disorders. Compounds based on this compound have been shown to exhibit such multi-target activity, suggesting their potential as effective therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-yl)isoquinoline varies depending on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, derivatives of this compound have been studied as acetylcholinesterase inhibitors, which are relevant in the treatment of Alzheimer’s disease . The molecular targets and pathways involved include the cholinergic system and related neurotransmitter pathways.
Comparison with Similar Compounds
1-(4-Methyl-piperazin-1-yl)isoquinoline: This compound is structurally similar but includes a methyl group on the piperazine ring.
4-Piperazinyl quinoline derivatives: These compounds share the piperazine ring but differ in the attached heterocyclic structure.
Uniqueness: 1-(Piperazin-1-yl)isoquinoline is unique due to its specific combination of the piperazine and isoquinoline rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-(Piperazin-1-yl)isoquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and the underlying mechanisms of action, supported by relevant research findings.
Chemical Structure and Properties
This compound is characterized by an isoquinoline moiety linked to a piperazine ring. Its molecular formula is , with a molecular weight of approximately 213.28 g/mol . The unique structural arrangement contributes to its biological activity, particularly as an acetylcholinesterase inhibitor and potential modulator of neurotransmitter systems.
Antitumor Properties
Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, studies have shown that modifications to the piperazine or isoquinoline moieties can enhance receptor selectivity and potency against various cancer cell lines .
Compound | Activity | Reference |
---|---|---|
This compound | Antitumor activity | |
4-bromo-1-piperazin-1-ylisoquinoline | Enhanced cytotoxicity against cancer cells |
Neuropharmacological Effects
The compound has also been studied for its effects on the central nervous system. It interacts with serotonin and dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders. Specifically, it has been explored for its antidepressant-like effects in animal models .
Mechanism of Action:
- Acetylcholinesterase Inhibition: this compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine, which may benefit conditions like Alzheimer's disease .
- Receptor Modulation: The compound's ability to bind to neurotransmitter receptors indicates a role in modulating synaptic transmission and may contribute to its therapeutic effects in mood disorders .
Structure-Activity Relationship (SAR) Studies
A series of SAR studies have been conducted to evaluate the influence of structural modifications on the biological activity of piperazine-substituted isoquinolines. These studies reveal that specific alterations can lead to compounds with improved efficacy against various targets:
Modification | Resulting Activity | Reference |
---|---|---|
Piperazine substitution at position 6 | Varied reactivity and binding affinity | |
Addition of hydrophobic groups | Enhanced receptor selectivity for D3 receptors |
One notable study identified a derivative with preferential agonist activity for D3 receptors, indicating its potential for neuroprotective applications in Parkinson's disease models .
Properties
IUPAC Name |
1-piperazin-1-ylisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFYLSABDUMICK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920239 | |
Record name | 1-(Piperazin-1-yl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906745-82-2 | |
Record name | 1-(Piperazin-1-yl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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